molecular formula C17H18N4O3S2 B2354609 N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 714946-11-9

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No. B2354609
CAS RN: 714946-11-9
M. Wt: 390.48
InChI Key: PTZSACGIMBRBRA-UHFFFAOYSA-N
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Description

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide, also known as ESI-09, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. ESI-09 has been shown to inhibit the activity of the small GTPase Arf6, which plays a crucial role in various cellular processes, including adhesion, migration, and endocytosis.

Scientific Research Applications

Anticancer Potential

A novel series of thiophenes, including derivatives similar in structure to N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide, have shown significant in vitro anticancer activity against the human breast cancer cell line MCF7. These compounds, featuring biologically active sulfonamide, exhibited cytotoxic activities surpassing that of doxorubicin, a commonly used anticancer drug (Ghorab, Bashandy, & Alsaid, 2014).

Synthesis and Reactivity

Research has been conducted on the synthesis and reactivity of quinoxaline and thiophene derivatives. One study outlined the condensation and subsequent reactions leading to various substituted derivatives, showcasing the versatility of these compounds in synthesizing biologically active molecules (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Antibacterial Activity

Quinoxaline sulfonamides have been synthesized and evaluated for their antibacterial activities against Staphylococcus spp. and Escherichia coli. The study highlighted the potential of these compounds as effective antibacterial agents, paving the way for further exploration in antimicrobial therapy (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Bioactive Quinoxaline-Containing Sulfonamides

A comprehensive review on the synthesis, biological activities, and structure-activity relationship (SAR) of quinoxaline sulfonamide derivatives has been conducted. These compounds exhibit a broad range of biomedical activities, including antibacterial, antifungal, neuropharmacological, and anticancer actions, demonstrating their potential as lead compounds in the development of therapies for various diseases (Irfan et al., 2021).

Antimicrobial Activity of Hybrid Complexes

Hybrid quinoline-sulfonamide complexes have been designed, synthesized, and tested for their antimicrobial activity. This research indicates the promising antibacterial and antifungal properties of these complexes, particularly against Staphylococcus aureus and Candida albicans, suggesting potential applications in addressing antimicrobial resistance (Diaconu et al., 2020).

properties

IUPAC Name

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c22-26(23,15-8-4-10-25-15)21-17-16(18-11-12-5-3-9-24-12)19-13-6-1-2-7-14(13)20-17/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZSACGIMBRBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

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